molecular formula C11H9IO B1627675 1-Iodo-7-methoxynaphthalene CAS No. 66240-21-9

1-Iodo-7-methoxynaphthalene

Cat. No.: B1627675
CAS No.: 66240-21-9
M. Wt: 284.09 g/mol
InChI Key: OZTHAOZBGAHYOY-UHFFFAOYSA-N
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Description

1-Iodo-7-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of an iodine atom and a methoxy group attached to the naphthalene ring. This compound is typically a solid with a pale yellow to yellow color and has low solubility at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-7-methoxynaphthalene can be synthesized through various methods, one of which involves the iodination of 7-methoxynaphthalene. This process typically uses iodine and an oxidizing agent such as ortho-periodic acid under reflux conditions . Another method involves the use of n-butyllithium and N,N-dimethylformamide in a two-step process under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale iodination reactions using optimized conditions to ensure high yield and purity. The crude product is usually purified by column chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-7-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Oxidized Derivatives: Resulting from oxidation of the methoxy group.

Mechanism of Action

The mechanism of action of 1-Iodo-7-methoxynaphthalene primarily involves its reactivity in substitution and oxidation reactions. The iodine atom and methoxy group influence the electronic properties of the naphthalene ring, making it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

  • 1-Bromo-7-methoxynaphthalene
  • 1-Chloro-7-methoxynaphthalene
  • 1-Fluoro-7-methoxynaphthalene

Comparison: 1-Iodo-7-methoxynaphthalene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This makes it more reactive in certain substitution reactions, providing distinct advantages in synthetic applications .

Properties

IUPAC Name

1-iodo-7-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTHAOZBGAHYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2I)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597273
Record name 1-Iodo-7-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66240-21-9
Record name 1-Iodo-7-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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